3-acetoxy-1-acetyl-1H-indole-5-carboxylic acid
Description
Properties
Molecular Formula |
C13H11NO5 |
|---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
1-acetyl-3-acetyloxyindole-5-carboxylic acid |
InChI |
InChI=1S/C13H11NO5/c1-7(15)14-6-12(19-8(2)16)10-5-9(13(17)18)3-4-11(10)14/h3-6H,1-2H3,(H,17,18) |
InChI Key |
MMFLDYNJJKVZEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)C(=O)O)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 3-acetoxy-1-acetyl-1H-indole-5-carboxylic acid generally involves:
- Construction of the indole core with appropriate substitution.
- Introduction of acetyl and acetoxy groups via acylation and acetylation.
- Functionalization at the 5-position with a carboxylic acid group.
The synthetic route often starts from substituted indole precursors or indole-3-carboxylates, followed by selective acetylation and hydroxylation steps.
Reported Synthetic Routes and Key Steps
Acetylation and Acetoxylation of Indole Derivatives
A common approach involves acetylation of the indole nitrogen and hydroxyl groups using acetic anhydride in the presence of catalysts such as sodium acetate or N,N-dimethylaminopyridine (DMAP). For example, the acetylation of 1H-indole derivatives bearing hydroxyl groups at the 5-position can yield 3-acetoxy-1-acetyl indole derivatives.
- Reaction conditions: Acetic anhydride as acylating agent, sodium acetate as catalyst, reflux in dichloroethane or similar solvent.
- Yields: Typically high, around 90% or more.
- Purification: Crystallization from methanol or acetone-water mixtures.
This method is exemplified in the synthesis of 1,2-dimethyl-5-acetoxy-1H-indole-3-carboxylic acid ethyl ester, which is structurally related to the target compound, and can be adapted for the preparation of this compound.
Hydroxylation and Subsequent Functionalization
Hydroxylation at the 5-position of the indole ring can be achieved through cyclization reactions involving p-benzoquinone and substituted amino crotonates, catalyzed by Lewis acids such as zinc chloride or polyphosphoric acid. This step forms 5-hydroxyindole derivatives that can be further acetylated to introduce the acetoxy group.
- Catalysts: Zinc chloride, aluminum chloride, cobalt chloride, or polyphosphoric acid.
- Solvent: Dichloroethane.
- Temperature: Low temperature for addition, followed by heating to 60-70 °C.
- Yield: Approximately 68-73% for hydroxylated intermediates.
Bromination and Further Functional Group Transformations
In some synthetic sequences, bromination of acetylated indoles is performed using hydrobromic acid and hydrogen peroxide, leading to bromomethyl intermediates that can be further functionalized. Although this is more specific to arbidol intermediate synthesis, the methodology provides insights into functional group manipulations on the indole scaffold.
Alternative Synthetic Approaches
Ullmann Coupling and Acetylation
The Ullmann coupling reaction between 2-chlorobenzoic acids and amino acids has been explored for preparing 2-substituted 1-acetyl-1H-indole derivatives, closely related to the target compound. This method involves:
- Initial acetylation of indolin-3-ones with acetic anhydride and catalytic DMAP to yield diacetylated indoles.
- Enzyme-assisted or chemical deacetylation to selectively remove acetoxy groups, yielding monoacetylated or hydroxyindole derivatives.
- Subsequent functionalization to install the acetoxy group selectively at the 3-position.
This approach offers a controlled pathway to the target molecule with potential for regioselective acetylations.
Synthesis via 1-Acyloxyindole Intermediates
Recent studies have demonstrated the synthesis of 1-acyloxyindole derivatives using stannous chloride dihydrate (SnCl2·2H2O) and DBU as reagents in DME solvent. The process involves:
- Formation of 1-hydroxyindole intermediates from conjugate ketoesters.
- Subsequent acylation using acetic anhydride or acyl chlorides to yield 1-acyloxyindoles.
- Optimization of reagent equivalents to maximize yield and minimize decomposition.
This methodology could be adapted for the preparation of this compound by selecting appropriate starting materials and reaction conditions.
Data Tables Summarizing Key Preparation Steps
| Step No. | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | p-Benzoquinone, ZnCl2 or polyphosphoric acid | 10-20 °C addition, then 60-70 °C heating | 68-73 | Formation of 5-hydroxyindole intermediate |
| 2 | Acetylation (Acetoxylation) | Acetic anhydride, sodium acetate | Reflux in dichloroethane 3 h | 90+ | Conversion to 5-acetoxyindole derivative |
| 3 | Bromination (optional) | Hydrobromic acid, H2O2 | Reflux in dichloroethane | Variable | For further functionalization |
| 4 | Ullmann coupling & acetylation | 2-Chlorobenzoic acid, amino acids, Ac2O, DMAP | Ambient temperature | Not specified | Alternative route to 1-acetylated indoles |
| 5 | 1-Acyloxyindole synthesis | SnCl2·2H2O, DBU, acetic anhydride | 40 °C in DME, then RT acylation | Moderate | Optimized reagent amounts critical |
In-depth Research Findings and Notes
- The cyclization of 3-methylamino-2-butenoic acid ethyl ester with p-benzoquinone under Lewis acid catalysis is a key step to form the indole core with hydroxyl substitution at the 5-position.
- Acetylation using acetic anhydride and sodium acetate catalyst provides high yields of acetoxy-substituted indoles with good purity (>98% by LC).
- The Ullmann coupling method offers a valuable complementary approach for synthesizing 2-substituted 1-acetyl-1H-indole derivatives, potentially adaptable for this compound.
- The use of SnCl2·2H2O and DBU in the synthesis of 1-acyloxyindoles provides a mild and efficient route, but requires careful optimization to avoid decomposition.
- Purification methods typically involve recrystallization from acetone-water or methanol, ensuring high purity and yield.
Chemical Reactions Analysis
3-Acetoxy-1-acetylindole-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
3-Acetoxy-1-acetylindole-5-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are studied for their potential biological activities.
Biology: Indole derivatives, including this compound, are investigated for their roles in cell signaling and as potential therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Acetoxy-1-acetylindole-5-carboxylic Acid involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 5-carboxylic acid group in the target compound contrasts with 2- or 3-carboxylic acid analogs (e.g., ), which may alter binding to biological targets.
- Lipophilicity : Acetyl/acetoxy groups in the target compound likely increase logP compared to hydroxyl- or methoxy-substituted analogs (e.g., ), impacting bioavailability.
- Stability : Ester groups (acetoxy, acetyl) may confer hydrolytic sensitivity relative to halogenated derivatives (e.g., ), necessitating stability studies.
Biological Activity
3-Acetoxy-1-acetyl-1H-indole-5-carboxylic acid is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Indole derivatives are known for their presence in various natural products and their therapeutic potential, particularly in cancer treatment, inflammation, and infectious diseases. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparisons with other related compounds.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C13H11NO5 |
| Molecular Weight | 261.23 g/mol |
| IUPAC Name | 1-acetyl-3-acetyloxyindole-5-carboxylic acid |
| InChI Key | MMFLDYNJJKVZEE-UHFFFAOYSA-N |
This compound is synthesized through methods such as Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole core. Subsequent acetylation introduces the acetoxy and acetyl groups at specific positions.
The biological activity of this compound is attributed to its interaction with various molecular targets. The indole ring structure allows it to bind to multiple receptors and enzymes, influencing critical biological pathways:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites, thereby blocking their activity.
- Cell Signaling Modulation : The compound is investigated for its roles in cell signaling, which can lead to therapeutic applications in various diseases.
Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. For instance, related compounds like indole-3-carbinol (I3C) have shown efficacy against breast and prostate cancer by modulating pathways associated with tumor growth and metastasis .
A study highlighted the role of I3C in reactivating the PTEN tumor suppressor function, which is crucial for controlling cell growth and proliferation. Similar mechanisms may be expected for this compound due to structural similarities .
In Vitro Studies
In vitro studies have demonstrated that this compound can suppress the proliferation of various cancer cell lines. The compound's effectiveness varies based on concentration and exposure time. For example, lower concentrations may show minimal effects, while higher concentrations lead to significant reductions in cell viability .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with other indole derivatives:
| Compound | Biological Activity | Notes |
|---|---|---|
| Indole-3-acetic acid (IAA) | Plant growth regulator | Involved in plant hormone signaling |
| Indole-3-carbinol (I3C) | Anticancer properties | Effective against breast cancer |
| Indole-3-butyric acid (IBA) | Rooting agent in plants | Used in horticulture |
| 3-Acetoxy-1-acetylindole-5-carboxylic acid | Anticancer potential; enzyme inhibition | Unique acetoxy and acetyl substitutions |
The distinct acetoxy and acetyl substitutions in 3-acetoxy-1-acetylindole-5-carboxylic acid contribute to its specific chemical properties and biological activities compared to other indoles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
